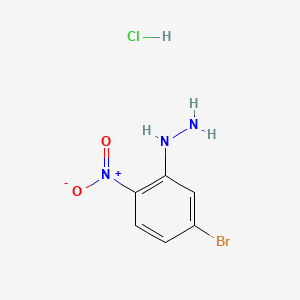
1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClN3O2 and a molecular weight of 268.5 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a hydrazine moiety attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 5-bromo-2-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hydrazine moiety can undergo oxidation to form corresponding azo compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The hydrazine moiety can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromo-2-nitrophenyl)hydrazine hydrochloride include:
- 5-Bromo-2-hydrazinopyridine
- 5-Bromo-2-nitroaniline
Compared to these compounds, this compound is unique due to the presence of both a nitro group and a hydrazine moiety, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H7BrClN3O2 |
|---|---|
Molecular Weight |
268.49 g/mol |
IUPAC Name |
(5-bromo-2-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-6(10(11)12)5(3-4)9-8;/h1-3,9H,8H2;1H |
InChI Key |
YQPUUABELIKNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















